molecular formula C13H30O3Si B8156017 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol

3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol

Cat. No. B8156017
M. Wt: 262.46 g/mol
InChI Key: ZPKOZHSIRHSTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol is a useful research compound. Its molecular formula is C13H30O3Si and its molecular weight is 262.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : Chiral S-timolol derivatives, including 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol, act as effective catalysts for enantioselective α-hydroxylation of β-keto esters, an important reaction in organic synthesis (Cai et al., 2012).

  • Glycosylation Agents : Tert-Butyldimethylsilyl chloride, a related compound, is useful for the direct protection of sugars like D-glucal and D-galactal, important in synthesizing glycosyl donors for carbohydrate chemistry (Kinzy & Schmidt, 1987).

  • Assay Methods in Analytical Chemistry : It is used in assay methods to determine the enantiomeric purity of ketones, an essential aspect of pharmaceutical research (Overman & Rishton, 2003).

  • Kinetic Resolution in Chemistry : Lipase TL®-mediated kinetic resolution of this compound efficiently gives enantiomeric excess of both alcohol and acetate, which can be converted to 1-protected glycerol units, a crucial step in the synthesis of various complex molecules (Aoyagi et al., 2021).

  • Fuel Additives : Derivatives like 3-tert-butoxy-propane-1,2-diol are excellent oxygen additives for diesel fuel, which is significant in improving fuel efficiency and reducing emissions (Jamróz et al., 2007).

  • Cardioselectivity in Drug Development : Certain derivatives show substantial cardioselectivity and higher affinity for beta 1-adrenoceptors, important in developing cardiovascular drugs (Rzeszotarski et al., 1979).

  • Electrochemical Technologies : These compounds are used in the synthesis of phthalocyanines with applications in electrochemical technologies due to their electron transfer properties (Kamiloğlu et al., 2018).

  • Stereoselective Synthesis in Organic Chemistry : The synthesis of enantiopure propargylic epoxide from such compounds is crucial in research on enantioselective synthesis of epoxides (Kanger et al., 1993).

properties

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30O3Si/c1-13(2,3)17(4,5)16-12-7-6-10-15-11-8-9-14/h14H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKOZHSIRHSTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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